molecular formula C10H19NO2 B13325671 2-(2-Methylpropyl)piperidine-4-carboxylic acid

2-(2-Methylpropyl)piperidine-4-carboxylic acid

Cat. No.: B13325671
M. Wt: 185.26 g/mol
InChI Key: LUPKCCBDIABLFC-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)piperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions often involve the use of catalysts like palladium on carbon and hydrogen gas for hydrogenation steps.

Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methylpropyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 2-(2-Methylpropyl)piperidine-4-carboxylic acid but without the carboxylic acid group.

    Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.

    Pipecolic acid: Another piperidine derivative with a carboxylic acid group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in drug design and synthesis .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(2-methylpropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

LUPKCCBDIABLFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC(CCN1)C(=O)O

Origin of Product

United States

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